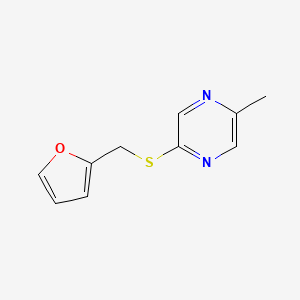
2-Methyl-5-(furfurylthio)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(furfurylthio)pyrazine is an organic compound characterized by a pyrazine ring substituted with a methyl group and a furfurylthio group. This compound is known for its distinctive aroma, often described as roasted or nutty, making it valuable in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(furfurylthio)pyrazine typically involves the reaction of 2-methylpyrazine with furfurylthiol. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
2-Methylpyrazine+Furfurylthiol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-Methyl-5-(furfurylthio)pyrazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furfurylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furfurylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Methyl-5-(furfurylthio)pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactive properties. It has been investigated for its antimicrobial and antioxidant activities, making it a candidate for pharmaceutical applications .
Medicine
While not widely used in medicine, the compound’s bioactive properties suggest potential therapeutic applications. Research is ongoing to explore its efficacy in various medical contexts.
Industry
In the flavor and fragrance industry, this compound is valued for its roasted, nutty aroma. It is used to enhance the flavor profiles of various food products, including baked goods, beverages, and savory dishes.
Wirkmechanismus
The mechanism by which 2-Methyl-5-(furfurylthio)pyrazine exerts its effects involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to disrupt microbial cell membranes, leading to cell death. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(furfurylthio)pyrazine
- 2-Methyl-6-(furfurylthio)pyrazine
- 2-Furfurylthio-3-methylpyrazine
Uniqueness
Compared to its isomers, 2-Methyl-5-(furfurylthio)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. This uniqueness makes it particularly valuable in applications requiring specific flavor profiles and bioactive properties .
Eigenschaften
CAS-Nummer |
59303-08-1 |
|---|---|
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylsulfanyl)-5-methylpyrazine |
InChI |
InChI=1S/C10H10N2OS/c1-8-5-12-10(6-11-8)14-7-9-3-2-4-13-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
ZOIHGSRXHYKLEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)SCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


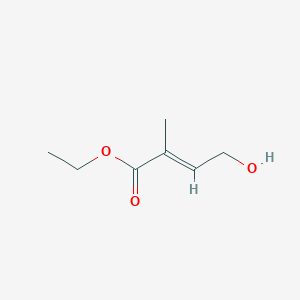
![8-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12852090.png)
![(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B12852091.png)
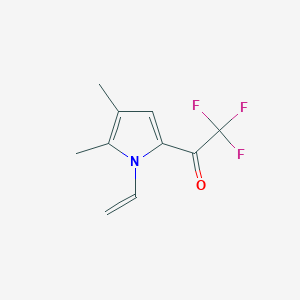
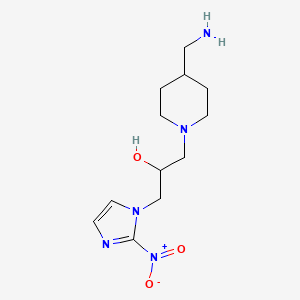
![Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-](/img/structure/B12852105.png)
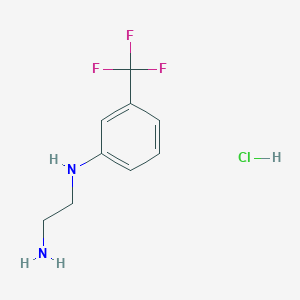
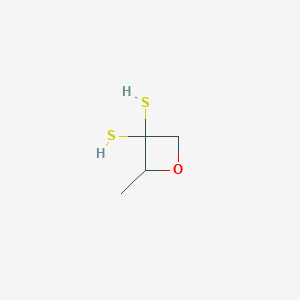

![N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12852116.png)
carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)

![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

